molecular formula C15H15NO3S B2535476 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid CAS No. 380645-32-9

5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid

Cat. No.: B2535476
CAS No.: 380645-32-9
M. Wt: 289.35
InChI Key: NMQDCEOFECGROZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, with the chemical formula C15H15NO3S and CAS number 380645-32-9, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound belongs to the thiophene family, known for their aromatic properties and diverse biological activities. Its structure includes a thiophene ring substituted with an ethyl group and a 2-methylbenzamido moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in critical cellular pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor of enzymes related to cancer cell proliferation.
  • Receptor Interaction : It could interact with receptors that modulate inflammatory responses.

Biological Activity

Research indicates that this compound exhibits anticancer and antimicrobial properties. Below are summarized findings from various studies:

Activity Study Findings
Anticancer Exhibits cytotoxic effects on cancer cell lines, inhibiting cell growth at micromolar concentrations.
Antimicrobial Demonstrated activity against various bacterial strains, indicating potential as an antibiotic agent.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in cancer cells, leading to a significant decrease in cell viability (IC50 values in the low micromolar range) .
  • Antimicrobial Effects : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed notable inhibition zones in disc diffusion assays, supporting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the thiophene ring and the amide group can significantly influence its potency and selectivity.

Modification Effect on Activity
Methyl substitutionIncreased potency against cancer cell lines
Ethyl group presenceEnhanced solubility and bioavailability

Properties

IUPAC Name

5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-3-10-8-12(15(18)19)14(20-10)16-13(17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQDCEOFECGROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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